N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and an acetamide group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide typically involves the condensation of a benzothiophene derivative with an acetamide derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent such as phosphorus pentasulfide (P4S10) to form the thiophene ring . The resulting benzothiophene derivative is then reacted with an acetamide derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Oxo-3H-benzo[b]thiophen-2-ylidene)-1,3-2H-indol-2-one
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide is unique due to its specific structural features, such as the presence of both a benzothiophene core and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1241963-66-5 |
---|---|
Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
InChI |
InChI=1S/C18H15NO2S/c1-12-7-9-14(10-8-12)19(13(2)20)11-17-18(21)15-5-3-4-6-16(15)22-17/h3-11H,1-2H3/b17-11- |
InChI Key |
HLCJQHJRLMFUMN-BOPFTXTBSA-N |
SMILES |
CC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.